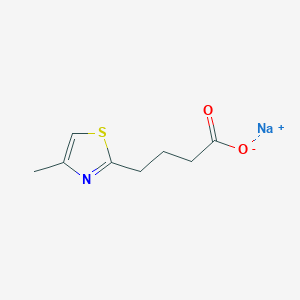

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate

Description

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a sodium salt derivative of a butanoic acid substituted with a 4-methylthiazole ring at the fourth carbon position. The compound features a thiazole heterocycle, which is known for its role in medicinal chemistry due to its electron-rich structure and bioactivity . The sodium counterion enhances water solubility, making it advantageous for applications in pharmaceutical formulations or biochemical research.

Properties

IUPAC Name |

sodium;4-(4-methyl-1,3-thiazol-2-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.Na/c1-6-5-12-7(9-6)3-2-4-8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYMQZFQXLWIIA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate typically involves the reaction of 4-methyl-1,3-thiazole with butanoic acid in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methylthiazole with appropriate reagents.

Esterification: The thiazole derivative is then esterified with butanoic acid.

Neutralization: The ester is neutralized with a sodium base to form the sodium salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Dihydrothiazole Derivatives: Formed through reduction reactions.

Substituted Thiazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Biological Research

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is primarily utilized as a non-ionic organic buffering agent in cell cultures. It maintains a stable pH range of 6 to 8.5, which is crucial for various biological experiments .

Case Study : In a study examining the effects of pH on cell viability, researchers used this compound to buffer the culture medium. The results indicated that maintaining a pH within the optimal range significantly enhanced cell growth and metabolic activity.

Pharmaceutical Applications

The compound is being explored for its potential therapeutic properties, particularly in the development of new drugs targeting inflammation and microbial infections. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects .

Case Study : A recent investigation into the anti-inflammatory properties of thiazole derivatives included this compound. The study demonstrated that this compound effectively reduced inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various synthesis processes and analytical methods. Its ability to stabilize pH makes it suitable for use in titrations and other quantitative analyses .

Data Table: Comparison of Buffering Agents

| Buffering Agent | pH Range | Application Area |

|---|---|---|

| This compound | 6 - 8.5 | Cell Culture |

| MOPS | 6.5 - 7.9 | Molecular Biology |

| HEPES | 6.8 - 8.2 | Biochemistry |

Industrial Applications

In addition to its scientific applications, this compound is also used in industrial settings. It can be involved in the formulation of specialty chemicals and may have applications in the production of dyes and pigments due to its chemical properties .

Mechanism of Action

The mechanism of action of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following thiazole-containing compounds are structurally or functionally related to Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate. Key differences lie in substituent groups, solubility, and physicochemical properties:

Structural Analogues

*Calculated based on molecular formula.

Functional and Physicochemical Differences

Solubility: The sodium salt form of the target compound confers superior aqueous solubility compared to carboxylic acid derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) and phenolic analogs (e.g., 4-(4-Methyl-1,3-thiazol-2-yl)phenol), which exhibit lower solubility due to their protonated functional groups .

Bioactivity: Thiazole-containing benzoic acids are often explored as enzyme inhibitors or antimicrobial agents, leveraging the carboxylic acid’s ability to form hydrogen bonds . In contrast, sodium salts like this compound may serve as prodrugs or intermediates in drug delivery systems due to their ionic nature .

Thermal Stability :

- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has a well-defined melting point (139.5–140°C), indicative of crystalline stability. The sodium salt’s melting point is unreported but likely lower due to ionic lattice interactions .

Research and Commercial Relevance

- Synthesis: While direct synthesis data for this compound is unavailable, analogous compounds (e.g., ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) suggest that condensation reactions with aldehydes or sodium salt formation via acid neutralization are plausible routes .

- Applications : Thiazole derivatives are widely used in pharmaceuticals (e.g., antivirals, antifungals) and agrochemicals. The sodium salt’s solubility profile may make it suitable for injectable formulations or biocatalysis .

Biological Activity

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on current research findings.

1. Chemical Structure and Properties

This compound features a thiazole ring, which is known for its involvement in various biological activities. The compound's structure allows it to interact with multiple molecular targets, influencing a range of biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. Key mechanisms include:

- DNA Interaction : The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in cancer cells.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate inflammation and cell cycle progression, potentially inducing cell cycle arrest in certain contexts .

- Enzyme Inhibition : this compound has shown inhibitory effects on various enzymes involved in metabolic processes, contributing to its anti-inflammatory and antimicrobial properties .

3. Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

3.1 Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various bacterial and fungal strains. Its mechanism likely involves disrupting microbial cell wall synthesis or function .

3.2 Anti-inflammatory Effects

Studies have shown that this thiazole derivative can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines . This property makes it a potential candidate for treating inflammatory diseases.

3.3 Anticancer Potential

This compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle disruption .

4. Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

5. Pharmacokinetics

Pharmacokinetic studies indicate that this compound is moderately soluble in water and shows variable stability depending on environmental conditions such as pH and temperature . Its bioavailability and metabolic profile are crucial for understanding its therapeutic potential.

6. Future Directions

Ongoing research aims to further elucidate the structure-activity relationships (SAR) of this compound derivatives to enhance their efficacy and selectivity against specific targets. Additionally, clinical trials are needed to assess its safety and effectiveness in humans.

Q & A

Q. What synthetic methodologies are most effective for preparing Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Thiazole ring formation : React 2-cyanothioacetamide with α-haloketones (e.g., chloroacetone) under reflux in ethanol, followed by hydrolysis of the nitrile group to a carboxylate. Sodium hydroxide is used to neutralize the acid, yielding the sodium salt .

- Optimization : Improve yields by controlling reaction pH (e.g., glacial acetic acid as a catalyst), solvent polarity (ethanol or DMF), and reaction time (4–6 hours under reflux). Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- Spectroscopy : Use - and -NMR to confirm the thiazole ring and butanoate backbone. IR spectroscopy identifies carboxylate (COO) stretches near 1550–1650 cm .

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity. Mobile phases like acetonitrile/water (70:30) with 0.1% TFA improve resolution .

- Elemental Analysis : Verify sodium content via ICP-MS or flame photometry .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s crystal structure, and what software tools are recommended?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol/water mixtures .

- Refinement : Employ SHELXL for structure refinement. Address weak diffraction or twinning by adjusting absorption corrections (SADABS) and using the TWIN/BASF commands in SHELX .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate atomic displacement parameters .

Q. What strategies mitigate contradictions in reported biological activity data for thiazole-containing analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. isopropyl groups on the thiazole ring) using in vitro antiviral assays (e.g., herpes simplex virus inhibition) .

- Control Experiments : Test this compound against structurally related compounds (e.g., N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]acetamide derivatives) to isolate the carboxylate group’s contribution .

Q. How should researchers reconcile discrepancies between computational predictions and experimental physicochemical properties?

Methodological Answer:

- LogP/Solubility : Use ChemAxon or ACD/Labs to predict logP (e.g., ~1.2) and compare with experimental shake-flask method results. Adjust for sodium salt dissociation in aqueous media .

- pKa Determination : Employ potentiometric titration (e.g., GLpKa) to measure carboxylate pKa (~3.5–4.0) and validate against DFT calculations (B3LYP/6-31G*) .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for studying coordination chemistry with transition metals?

Methodological Answer:

- Ligand Synthesis : React the sodium salt with metal chlorides (e.g., WCl) in THF under inert conditions. Monitor via UV-vis spectroscopy for ligand-to-metal charge transfer bands .

- Stoichiometry : Use Job’s plot analysis to determine metal:ligand ratios. For example, tungsten(II) complexes may adopt a 1:2 (metal:ligand) geometry .

Q. How can researchers address low reproducibility in synthetic yields across labs?

Methodological Answer:

- Parameter Standardization : Document solvent purity (e.g., anhydrous ethanol), reaction atmosphere (N), and temperature gradients. Use calibrated thermocouples for reflux conditions .

- Impurity Profiling : Characterize by-products (e.g., unhydrolyzed nitriles) via LC-MS and adjust hydrolysis time (1–2 hours in 1M HCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.